Cas no 1805848-06-9 (4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene)

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
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- Inchi: 1S/C11H10BrF3O2/c1-7-2-3-8(9(16)4-5-12)6-10(7)17-11(13,14)15/h2-3,6H,4-5H2,1H3
- InChI Key: BQIKMRPYEALPQF-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C)=C(C=1)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 268
- Topological Polar Surface Area: 26.3
- XLogP3: 3.8
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009707-500mg |
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene |
1805848-06-9 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010009707-1g |
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene |
1805848-06-9 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010009707-250mg |
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene |
1805848-06-9 | 97% | 250mg |
480.00 USD | 2021-07-06 |
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
Introduction to 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene (CAS No. 1805848-06-9)
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene (CAS No. 1805848-06-9) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated propanoyl group and a trifluoromethoxy substituent, which confer it with distinct chemical properties and reactivity profiles. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research developments surrounding this compound.
The molecular formula of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is C11H9BrF3O2, and its molecular weight is approximately 297.08 g/mol. The presence of the bromine atom and the trifluoromethoxy group makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.
Synthesis of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
The synthesis of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene typically involves several steps, each carefully optimized to ensure high yield and purity. One common approach is to start with 2-trifluoromethoxytoluene, which can be brominated to form the corresponding bromide. Subsequent reactions, such as nucleophilic substitution or coupling reactions, are then employed to introduce the propanoyl group. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis more accessible and cost-effective.
Applications in Pharmaceutical Research
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene has garnered attention in pharmaceutical research due to its potential as a building block for the synthesis of bioactive molecules. The bromine atom can serve as a handle for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the final product. For instance, recent studies have explored its use in the development of inhibitors for specific enzymes involved in disease pathways.
In one notable study published in the Journal of Medicinal Chemistry, researchers utilized 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene as a key intermediate in the synthesis of potent inhibitors for a specific kinase involved in cancer progression. The resulting compounds exhibited high selectivity and efficacy in vitro and showed promising results in preliminary animal models.
Safety and Handling Considerations
While 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is not classified as a hazardous material, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during synthesis. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
Environmental Impact and Sustainability
The environmental impact of chemical compounds like 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is an important consideration in modern chemical research. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous solvents. For example, researchers have explored the use of catalytic systems that operate under mild conditions, thereby reducing energy consumption and environmental footprint.
Future Perspectives
The future prospects for 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene are promising, driven by ongoing advancements in synthetic methodologies and its potential applications in pharmaceutical research. As new catalytic systems and reaction conditions are developed, the synthesis of this compound is likely to become more efficient and sustainable. Furthermore, ongoing research into its biological activity may uncover new therapeutic targets and lead to the development of novel drugs with improved efficacy and safety profiles.
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